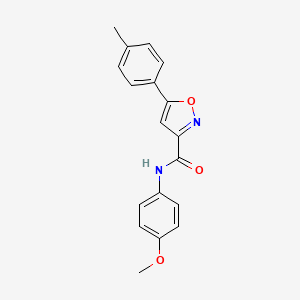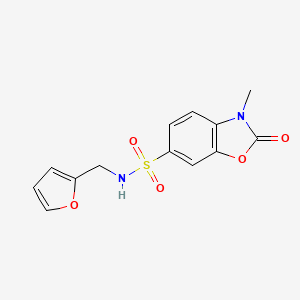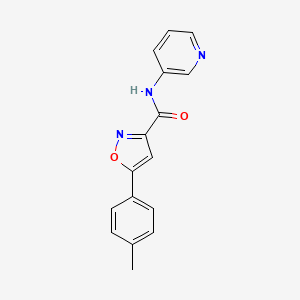
N-(4-methoxyphenyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide
Overview
Description
N-(4-methoxyphenyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide, also known as LY-404187, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has been extensively studied in scientific research for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
N-(4-methoxyphenyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide acts as a selective antagonist of the mGluR1 receptor. This receptor is involved in the regulation of glutamate signaling in the brain, which is important for various physiological processes such as learning, memory, and synaptic plasticity. By blocking the mGluR1 receptor, this compound can modulate glutamate signaling and potentially improve neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It has been found to reduce glutamate release, decrease neuronal excitability, and promote neuroprotection. Additionally, it has been shown to reduce anxiety-like behavior and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-methoxyphenyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide in lab experiments is its selectivity for the mGluR1 receptor. This allows for more specific modulation of glutamate signaling compared to non-selective compounds. However, one limitation is that this compound may not be suitable for all animal models or cell types, as the expression of mGluR1 varies across different brain regions and cell types.
Future Directions
There are several future directions for the scientific research of N-(4-methoxyphenyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide. One direction is to investigate its potential as a treatment for various neurological and psychiatric disorders, such as stroke, traumatic brain injury, anxiety, depression, and addiction. Another direction is to explore its effects on different brain regions and cell types, as well as its interactions with other neurotransmitter systems. Additionally, further studies can be conducted to optimize the synthesis method and improve the pharmacokinetic properties of this compound.
Scientific Research Applications
N-(4-methoxyphenyl)-5-(4-methylphenyl)-3-isoxazolecarboxamide has been extensively studied in scientific research for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, it has been investigated as a potential treatment for anxiety, depression, and addiction.
properties
IUPAC Name |
N-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-12-3-5-13(6-4-12)17-11-16(20-23-17)18(21)19-14-7-9-15(22-2)10-8-14/h3-11H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCJWQSFQABMGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204293 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]-beta-alanine](/img/structure/B3450922.png)

![6-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B3450934.png)
![N-[4-(aminosulfonyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B3450937.png)
![(4-{[4-(2-furoylamino)benzoyl]amino}phenoxy)acetic acid](/img/structure/B3450941.png)
![N-{2-methoxy-5-[(phenoxyacetyl)amino]phenyl}-2-furamide](/img/structure/B3450943.png)
![N-(4-methoxy-2-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B3450949.png)
![N-(3-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B3450960.png)
![N-(2-{[2-(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B3450968.png)
![3-(2-chlorophenyl)-2-[(9H-purin-6-ylthio)methyl]-4(3H)-quinazolinone](/img/structure/B3450971.png)
![4-methyl-1-[(5-phenyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B3450972.png)

![4-methyl-1-{[5-(4-methylphenyl)-3-isoxazolyl]carbonyl}piperidine](/img/structure/B3450986.png)